6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with specific functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides and a base such as potassium carbonate.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group is typically introduced via a nucleophilic substitution reaction, where the chromene derivative reacts with 4-methylbenzyl chloride in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide group but differ in their substituents.
Flavonoids: Natural compounds with a similar chromene structure, known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of compounds with a chromene core, widely studied for their anticoagulant and antimicrobial activities.
Uniqueness
6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and 4-methylbenzyl groups can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
- IUPAC Name : N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide
- Molecular Formula : C18H15NO3
- Molecular Weight : 293.3 g/mol
- CAS No. : 879351-28-7
- Solubility : 3 µg/mL at pH 7.4
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling.
- Induction of Apoptosis : In cancer research, it has been observed to induce apoptosis in cancer cells by activating apoptotic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens, with MIC values reported as low as 0.22 µg/mL for certain derivatives .
- Biofilm Inhibition : It has demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Properties
Research indicates that this compound may have promising anticancer effects:
- Apoptotic Induction : Studies suggest that it can induce apoptosis in various cancer cell lines by activating specific pathways.
- Synergistic Effects : When combined with other therapeutic agents, such as Ketoconazole, it shows enhanced efficacy against cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how the presence of the 4-methylbenzyl substituent in this compound influences its biological activities compared to similar compounds:
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | 4-methylbenzyl group | High antimicrobial and anticancer activity |
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide | Benzyl instead of methylbenzyl | Moderate activity against neurodegenerative diseases |
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide | Methoxy group | Varying solubility and reactivity |
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy :
-
Cancer Cell Line Studies :
- In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-3-14-8-9-18-16(10-14)17(22)11-19(24-18)20(23)21-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
BSPVMNZRXLRCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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